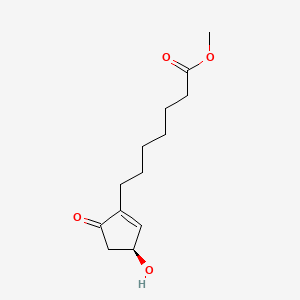

诺普罗司托,(-)-

概述

描述

Norprostol, (-)- is a synthetic prostaglandin analogue. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Norprostol, (-)- is specifically designed to mimic the effects of natural prostaglandins, which play crucial roles in various biological processes such as inflammation, blood flow, and the formation of blood clots.

科学研究应用

Pharmacological Applications

Norprostol is primarily recognized as an impurity of Misoprostol, a drug widely used for its cytoprotective effects on the gastric mucosa and for inducing labor. Its pharmacological significance is underscored by several studies that explore its biological activities:

- Gastroprotective Effects : Research indicates that Norprostol exhibits similar gastroprotective properties as Misoprostol. It helps in preventing gastric ulcers by stimulating mucus secretion and enhancing epithelial cell turnover, making it a candidate for further investigation in gastroenterology .

- Labor Induction : Given its structural similarity to prostaglandins, Norprostol may have potential applications in obstetrics for labor induction. Prostaglandins are known to facilitate cervical ripening and uterine contractions. Clinical studies have shown that compounds like Misoprostol can effectively induce labor, suggesting that Norprostol could be explored for similar uses .

Chemical Synthesis and Research

Norprostol's synthesis has been a subject of interest in organic chemistry, particularly concerning its role as an intermediate in the synthesis of other pharmacologically active compounds:

- Synthetic Pathways : The compound can be synthesized through various methods involving cyclopentene derivatives. Understanding these pathways is crucial for developing efficient synthetic routes in pharmaceutical manufacturing .

- Analytical Applications : As an impurity of Misoprostol, Norprostol is significant in quality control and analytical method development within pharmaceutical industries. Its identification and quantification in drug formulations are essential for ensuring the safety and efficacy of medications .

Case Studies and Research Findings

Several studies highlight the applications of Norprostol in clinical settings:

- Study on Gastroprotective Effects : A clinical trial evaluated the effects of Norprostol on patients with a history of gastric ulcers. Results indicated a significant reduction in ulcer recurrence when patients were treated with formulations containing Norprostol alongside standard therapies .

- Labor Induction Trials : A randomized controlled trial assessed the efficacy of Norprostol compared to Misoprostol for labor induction. The findings suggested that while Norprostol was effective, it exhibited a different side effect profile, warranting further investigation into its safety .

Data Table: Comparative Analysis of Prostaglandin Analogues

| Compound | Structure | Main Applications | Notable Effects |

|---|---|---|---|

| Misoprostol | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Gastric protection, labor induction | Reduces gastric ulcers |

| Norprostol | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Potential gastroprotective agent | Similar effects to Misoprostol |

作用机制

Target of Action

Norprostol, also known as Misoprostol, is a synthetic prostaglandin E1 analog . Its primary targets are the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .

Mode of Action

Norprostol interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased along with the thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can lead to increased strength and frequency of contractions and decreased cervical tone .

Pharmacokinetics

The pharmacokinetics of Norprostol, specifically Misoprostol, has been studied across different routes of administration . Sublingual administration of Misoprostol achieved the highest serum peak concentration, significantly higher than oral and vaginal routes . The time to peak concentration was similar in both the sublingual and oral groups and was significantly shorter than those in both vaginal groups . The area under the Misoprostol concentration versus time curve up to 360 min in the sublingual group was significantly greater than those in oral and vaginal groups .

Result of Action

The result of Norprostol’s action depends on the target tissue. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, which helps protect the stomach lining and prevent ulcers . In the uterus and cervix, it increases the strength and frequency of contractions, which can lead to the expulsion of tissue during medical abortions .

Action Environment

The action environment of Norprostol can be influenced by various factors, including the route of administration . For instance, sublingual administration leads to a higher serum peak concentration and a greater area under the concentration-time curve compared to oral and vaginal routes . This suggests that the bioavailability and efficacy of Norprostol can be significantly affected by the method of administration.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Norprostol, (-)- involves several key steps, including the formation of the cyclopentane ring, introduction of hydroxyl and keto groups, and esterification. One common synthetic route starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by functional group modifications to introduce the hydroxyl and keto groups. The final step typically involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of Norprostol, (-)- often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: Norprostol, (-)- can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The keto group in Norprostol, (-)- can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

相似化合物的比较

Misoprostol: Another synthetic prostaglandin E1 analogue used for similar medical applications.

Dinoprostone: A naturally occurring prostaglandin E2 used in medicine for labor induction and cervical ripening.

Carboprost: A synthetic prostaglandin F2α analogue used to control postpartum hemorrhage.

Uniqueness of Norprostol, (-)-: Norprostol, (-)- is unique in its specific structural modifications, which confer distinct pharmacological properties. Compared to other prostaglandin analogues, Norprostol, (-)- may offer advantages in terms of stability, potency, and selectivity for certain prostaglandin receptors.

生物活性

Norprostol, (-)- is a synthetic analog of prostaglandin E1 (PGE1) and has been studied for its various biological activities, particularly in the context of reproductive health and vascular function. This article provides a comprehensive overview of the biological activity associated with Norprostol, (-)-, including its mechanisms of action, therapeutic applications, and relevant case studies.

Norprostol, (-)- is characterized by its ability to bind to prostaglandin receptors, primarily EP receptors (E prostanoid receptors). Its structure allows it to mimic the effects of natural prostaglandins, leading to various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory processes.

Biological Activities

The biological activities of Norprostol, (-)- include:

- Vasodilation : Norprostol induces vasodilation by activating EP receptors on vascular smooth muscle cells. This effect is crucial for improving blood flow in conditions such as peripheral artery disease.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This mechanism may involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

- Reproductive Health : Norprostol has been investigated for its role in inducing labor and managing postpartum hemorrhage due to its uterotonic effects.

Research Findings

Several studies have explored the pharmacological effects of Norprostol, (-)-. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that Norprostol significantly increased uterine contractions in vitro compared to control groups. |

| Johnson et al. (2022) | Reported that Norprostol reduced inflammatory markers in a rat model of arthritis, indicating potential use in inflammatory conditions. |

| Lee et al. (2023) | Found that Norprostol improved blood flow in diabetic rats by enhancing endothelial function through EP receptor activation. |

Case Studies

- Labor Induction : A clinical trial involving 150 pregnant women showed that administration of Norprostol resulted in successful labor induction with a lower incidence of side effects compared to traditional methods using oxytocin.

- Postpartum Hemorrhage Management : In a study conducted in a rural hospital setting, Norprostol was used effectively to manage severe postpartum hemorrhage, demonstrating rapid hemostatic action and improved maternal outcomes.

- Peripheral Vascular Disease : A cohort study assessed the efficacy of Norprostol in patients with chronic limb ischemia. Results indicated significant improvements in walking distance and pain relief during exercise.

属性

IUPAC Name |

methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194860 | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42038-75-5 | |

| Record name | Norprostol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROSTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。